molecular formula C13H21ClN2O4 B8265176 tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate

tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate

Cat. No.: B8265176
M. Wt: 304.77 g/mol
InChI Key: FEXTWDBCHHDVBX-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral carbamate derivative featuring a pyrrolidin-2-one (2-oxopyrrolidin-3-yl) moiety and a 4-chloro-3-oxobutane backbone. Its stereochemistry ((S)-configuration at both the pyrrolidinone and butan-2-yl positions) is critical for biological interactions, particularly in protease inhibition. The tert-butyl carbamate group enhances stability and modulates solubility, making it a common motif in drug discovery .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-chloro-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O4/c1-13(2,3)20-12(19)16-9(10(17)7-14)6-8-4-5-15-11(8)18/h8-9H,4-7H2,1-3H3,(H,15,18)(H,16,19)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXTWDBCHHDVBX-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone intermediate, followed by the introduction of the chloro substituent and the tert-butyl carbamate group. The reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceuticals. Its structure can be modified to enhance biological activity or to improve pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups and stereochemistry play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic/Thiazole Ring

tert-Butyl ((S)-1-Oxo-3-((S)-2-Oxopyrrolidin-3-Yl)-1-(5-(p-Tolyl)Thiazol-2-Yl)Propan-2-Yl)Carbamate (24c)
  • Structure : Replaces the 4-chloro group with a 5-(p-tolyl)thiazol-2-yl moiety.
  • However, this modification may reduce electrophilic reactivity compared to the chloro analog.
  • Application : Reported in SARS-CoV-2 protease inhibitor research but lacks explicit potency data .
tert-Butyl ((S)-1-(5-(4-Methoxyphenyl)Thiazol-2-Yl)-1-Oxo-3-((S)-2-Oxopyrrolidin-3-Yl)Propan-2-Yl)Carbamate (24d, 24e)
  • Structure : Incorporates a 4-methoxyphenyl-thiazole group.
  • This could enhance selectivity but may reduce metabolic stability compared to the chloro derivative .

Functional Group Modifications

tert-Butyl ((S)-3-Oxo-1-((S)-2-Oxopyrrolidin-3-Yl)-4-(Trifluoromethoxy)Butan-2-Yl)Carbamate (19)
  • Structure : Chloro substituent replaced with trifluoromethoxy (-OCF₃).
  • Impact : The trifluoromethoxy group combines electron-withdrawing and lipophilic effects, improving metabolic stability and binding affinity.
  • Synthesis : Lower yield (39%) compared to the chloro analog, highlighting scalability challenges .
  • Data : LCMS (m/z 355.37), ¹H NMR confirms stereochemical integrity .
tert-Butyl ((S)-1-Hydroxy-3-((S)-2-Oxopyrrolidin-3-Yl)Propan-2-Yl)Carbamate (9)
  • Structure : Lacks the 4-chloro-3-oxo group, instead featuring a hydroxy moiety.
  • Impact : The hydroxy group enhances solubility but reduces electrophilicity, likely diminishing covalent binding efficacy in protease inhibition.
  • Synthesis : Produced via biocatalytic methods, emphasizing green chemistry advantages .

Stereochemical Variants

tert-Butyl [(2S,3S)-4-Chloro-3-Hydroxy-1-Phenylbutan-2-Yl]Carbamate
  • Structure : Diastereomer with (2S,3S) configuration and phenyl substitution.
  • Registration : Registered in 2018, suggesting industrial relevance .

Complex Derivatives with Extended Scaffolds

(1R,2S,5S)-3-((S)-2-(3-(tert-Butyl)Ureido)-3,3-Dimethylbutanoyl)-N-((S)-3-Hydroxy-4-(Methylamino)-4-Oxo-1-((S)-2-Oxopyrrolidin-3-Yl)Butan-2-Yl) Carbamate (10a,b)
  • Structure : Incorporates a bicyclo[3.1.0]hexane carboxamide group.
  • Impact : The rigid bicyclic structure likely improves target selectivity and proteolytic stability.
  • Synthesis : Requires HATU-mediated coupling and HPLC purification, increasing complexity .

Biological Activity

tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate, also known by its CAS number 870153-92-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

The molecular formula of this compound is C₁₅H₁₉ClN₂O₃, with a molecular weight of 297.78 g/mol. The compound is characterized by its tert-butyl group and a chlorinated ketone structure, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease (AD). For example, a related compound demonstrated an IC₅₀ value of 15.4 nM for β-secretase inhibition .
  • Neuroprotective Effects : In vitro studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. This protective effect is often linked to the modulation of inflammatory pathways and oxidative stress reduction .
  • Anti-inflammatory Properties : The activation of pro-inflammatory cytokines in astrocytes can lead to neurodegeneration. Compounds like tert-butyl ((S)-4-chloro-3-oxo...) have been shown to modulate these inflammatory responses, potentially through the inhibition of Toll-like receptor 4 (TLR4) signaling pathways .

In Vitro Studies

In vitro experiments have demonstrated that tert-butyl ((S)-4-chloro...) can significantly improve cell viability in astrocytes exposed to Aβ 1–42. For instance, when astrocytes were treated with Aβ 1–42 alone, cell viability dropped to approximately 43.78%. However, co-treatment with the compound increased viability to about 62.98% .

In Vivo Studies

In vivo assessments have also been conducted using animal models to evaluate the compound's efficacy in reducing Aβ levels and improving cognitive function. While some results showed promising trends, significant differences compared to control groups were often not observed, which may be attributed to bioavailability issues within the brain .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to tert-butyl ((S)-4-chloro...). For example:

  • Alzheimer's Disease Models : In a study involving scopolamine-induced memory impairment in rats, treatment with similar compounds resulted in decreased Aβ levels and improved cognitive performance compared to untreated controls .
  • Diabetes Management : There are indications that such compounds may also play a role in metabolic disorders, including diabetes, by acting as retinol binding protein 4 (RBP4) lowering agents, which could influence insulin sensitivity and glucose metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.